2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl-
Description
Properties
CAS No. |
35528-76-8 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H26O4/c1-11(2)12(3,4)16-9(15-11)10-17-13(5,6)14(7,8)18-10/h9-10H,1-8H3 |
InChI Key |
HYPIGPGMMNBRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)C2OC(C(O2)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aldehydes/Ketones with Diols
- Reaction Principle : The formation of the 1,3-dioxolane ring is achieved by reacting a carbonyl compound (aldehyde or ketone) with a 1,2-diol (such as pinacol or similar diols) under acidic or basic conditions. This results in the acetalization and ring closure forming the dioxolane.
- Typical Conditions : Acidic catalysis with mineral acids or Lewis acids; or basic catalysis with mild bases.
- Outcome : Formation of the 1,3-dioxolane ring with methyl substituents if starting from methylated diols or ketones.
Bi-dioxolane Formation via Coupling
- Two dioxolane units are linked to form the bi-dioxolane structure. This can be achieved by:
- Using symmetrical diol or dialdehyde precursors that inherently produce bi-dioxolane upon cyclization.
- Coupling reactions of two dioxolane moieties through appropriate linkers or direct bonding.
Catalytic Methods Involving Transition Metals
Recent advances include the use of transition metal catalysts to improve yield and selectivity:
| Catalyst System | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| (1,5-cyclooctadiene)(methoxy)iridium(I) dimer with 4,4'-di-tert-butyl-2,2'-bipyridine | Hexane, 20°C, 16 h | 45% | Used for sp²-carbon borylation and hydrogenation steps in related cyclic ethers synthesis |
| Dichlorobis(trimethylphosphine)nickel with cesium fluoride and (2,2,2-trifluoroethoxy)trimethylsilane | 1,4-dioxane, 100°C, 12 h, inert atmosphere | 75% | Applied in coupling and functionalization reactions involving bi-dioxolane derivatives |
| Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) with potassium acetate | 1,4-dioxane, 95°C | 79% | Palladium-catalyzed coupling for bi-dioxolane synthesis and derivatization |
These catalytic methods enhance the formation of bi-dioxolane frameworks and allow for functional group transformations that can introduce or modify the octamethyl substitution pattern.
Experimental Procedure Summary
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| 1 | Aldehyde or ketone + pinacol or methylated diol | Acidic or basic catalysis, reflux or room temp | Variable (40-80%) | Formation of 1,3-dioxolane ring |
| 2 | Coupling of two dioxolane units or use of bifunctional precursors | Catalytic metal complex, inert atmosphere | 45-79% | Formation of 2,2'-bi-1,3-dioxolane core |
| 3 | Purification | Silica gel chromatography | N/A | To isolate pure octamethyl-substituted product |
Analytical Data and Purity Considerations
- The final product is characterized by its unique NMR signals corresponding to the methyl groups and dioxolane protons.
- Molecular weight confirmation by mass spectrometry aligns with 254.35 g/mol.
- Purity is typically assessed by chromatographic methods and elemental analysis.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Acid/Base catalyzed cyclization | Aldehyde/ketone + methylated diol | Acid or base | Various (e.g., hexane) | RT to reflux | Hours | 40-80 | Classical approach |
| Iridium-catalyzed borylation/hydrogenation | Dioxolane derivatives | [IrOMe(cod)]2 + dtbpy | Hexane | 20°C | 16 h | 45 | For functionalization |
| Nickel-catalyzed coupling | Bi-dioxolane precursors + silane | NiCl2(PMe3)2 + CsF | 1,4-dioxane | 100°C | 12 h | 75 | High yield coupling |
| Palladium-catalyzed coupling | Bi-dioxolane + aryl halides | Pd(dppf)Cl2 | 1,4-dioxane | 95°C | Several h | 79 | Efficient cross-coupling |
Chemical Reactions Analysis
Types of Reactions
2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
Organic Synthesis
2,2'-Bi-1,3-dioxolane derivatives are frequently utilized as intermediates in organic synthesis due to their stability and reactivity. They serve as protecting groups for various functional groups in synthetic pathways.
- Synthesis of Chiral Compounds : Research has shown that derivatives of 1,3-dioxolanes can be synthesized from salicylaldehyde and chiral diols with high enantiomeric excess (>99% ee) . This property is crucial for developing pharmaceuticals where stereochemistry significantly affects biological activity.
Pharmaceutical Applications
The biological activity of 2,2'-Bi-1,3-dioxolane derivatives has been extensively studied. These compounds have demonstrated antibacterial and antifungal properties.
- Antibacterial Activity : A study investigated the antibacterial effects of various synthesized dioxolanes against Gram-positive and Gram-negative bacteria. Some compounds exhibited significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentration (MIC) values indicating their potential as therapeutic agents .
- Antifungal Activity : The same study reported that many dioxolane derivatives showed promising antifungal activity against Candida albicans, suggesting their utility in treating fungal infections .
Cosmetic Formulations
In the cosmetic industry, 2,2'-Bi-1,3-dioxolane compounds are being explored for their potential in formulating stable and effective products.
- Moisturizing Agents : Research has indicated that incorporating dioxolane derivatives can enhance the moisturizing properties of topical formulations. Experimental designs have shown significant improvements in skin hydration and sensory properties when these compounds are included in cosmetic formulations .
Green Chemistry and Solvent Applications
With increasing environmental concerns regarding traditional solvents, bio-based solvents derived from dioxolane structures are gaining attention.
- Development of Bio-based Solvents : A case study highlighted the synthesis of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent. This compound was developed using green synthetic routes and demonstrated favorable solubility parameters for various applications . The challenges faced in developing these solvents underline the importance of sustainability in chemical processes.
Case Study 1: Synthesis of Chiral Dioxolanes
This study focused on synthesizing chiral dioxolanes from salicylaldehyde dimethyl acetal with various diols. The resulting compounds were characterized for their enantiomeric purity and biological activity against several bacterial strains .
Case Study 2: Cosmetic Formulation Development
In this research project, a Box-Behnken design was employed to optimize cosmetic formulations containing dioxolane derivatives. The study evaluated the interactions between raw materials and their effects on product performance such as consistency index and moisturizing effects .
Mechanism of Action
The mechanism of action of 2,2’-Bi-1,3-dioxolane, 4,4,4’,4’,5,5,5’,5’-octamethyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of multiple methyl groups enhances its stability and reactivity, allowing it to participate in a wide range of reactions. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. Bis(pinacolato)diboron (B2Pin2)
- CAS No.: 73183-34-3
- Molecular Formula : C12H24B2O4
- Key Differences :
4,4,4',4',6,6,6',6'-Octamethyl-2,2'-bi(1,3,2-dioxaborinane)
- CAS No.: 230299-21-5
- Key Differences :
Bis(neopentyl glycolato)diboron
- Key Differences :
Physicochemical Properties
Reactivity and Catalytic Performance
- Steric Effects : The octamethyl groups in the target compound create significant steric hindrance, reducing reaction rates in cross-coupling reactions compared to B2Pin2 but improving selectivity for bulky substrates .
- Electronic Effects : The electron-donating methyl groups stabilize the boron center, enhancing its Lewis acidity compared to ethyl-substituted analogues (e.g., bis(hexylene glycolato)diboron) .
- Suzuki Reaction Efficiency :
Biological Activity
2,2'-Bi-1,3-dioxolane, 4,4,4',4',5,5,5',5'-octamethyl- is a compound of interest due to its unique structural properties and potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial and antifungal properties.
Chemical Structure
The compound features a complex dioxolane structure characterized by multiple methyl substitutions. This structure is significant as it may influence the compound's solubility and interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of 1,3-dioxolane exhibit notable antibacterial properties. A study investigated various dioxolane derivatives against a range of bacterial strains. The results indicated that certain derivatives showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL . However, the evaluated compounds did not demonstrate significant activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.
Table 1: Antibacterial Activity of Dioxolane Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| 1 | S. aureus | 625-1250 |
| 2 | S. epidermidis | 625 |
| 3 | Pseudomonas aeruginosa | Not tested |
| 4 | Enterococcus faecalis | 625 |
| 5 | E. coli | No activity |
| 6 | K. pneumoniae | No activity |
Antifungal Activity
In addition to antibacterial properties, some derivatives exhibited antifungal activity against Candida albicans. The majority of the tested compounds showed significant antifungal effects except for one derivative . This highlights the potential application of these compounds in treating fungal infections.
Synthesis and Evaluation
A series of studies have synthesized various dioxolane derivatives to evaluate their biological activity. For instance, one study focused on synthesizing octamethyl-substituted dioxolanes and testing their efficacy against multiple pathogens. The findings suggested that structural modifications could enhance biological activity significantly .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds might disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival. This aligns with findings from similar compounds where structural features played a crucial role in their interaction with microbial targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,2'-Bi-1,3-dioxolane derivatives with high stereochemical purity?
- Methodology : Use acid-catalyzed cyclocondensation of diols with ketones or aldehydes under anhydrous conditions. For example, reacting (1R,2R)-diols with dimethoxypropane in dichloromethane with triethylamine as a catalyst yields stereochemically pure dioxolanes (99% yield) .
- Key Steps : Monitor reaction progress via TLC, purify via column chromatography, and confirm stereochemistry using / NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers validate the structural integrity of octamethyl-substituted dioxolanes?
- Analytical Workflow :
- NMR : Look for characteristic peaks: NMR signals for methyl groups at δ 1.2–1.4 ppm and dioxolane ring protons at δ 3.8–4.2 ppm .
- IR : Absorbance at ~1100 cm (C-O-C stretching) and absence of OH stretches confirm cyclization .
- HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H] or [M+Na]) to verify purity .
Q. What safety protocols should be followed when handling methyl-substituted dioxolanes?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
- Store in inert atmospheres (argon/nitrogen) to prevent degradation.
- For spills, neutralize with silica-based absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing octamethyl-dioxolanes?
- Approach :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal catalysts.
- Combine with AI-driven tools (e.g., COMSOL Multiphysics) for real-time adjustment of reaction parameters like temperature and solvent polarity .
Q. What strategies resolve contradictions in reactivity data for methyl-substituted dioxolanes?
- Analysis Framework :
- Variable Screening : Apply factorial design to isolate factors (e.g., steric hindrance vs. electronic effects) influencing reactivity .
- Cross-Validation : Compare NMR/HRMS data across batches to rule out impurities. For example, discrepancies in NMR shifts may indicate incomplete substitution .
Q. How do substituent positions on the dioxolane ring affect biological activity or material properties?
- Structure-Activity Relationship (SAR) Study :
- Example : 2-Phenyl-4,4,5,5-tetramethyl-1,3-dioxolane exhibits enhanced thermal stability due to steric protection of the dioxolane ring .
- Experimental Design : Synthesize analogs (e.g., 2-(3,4-dichlorophenyl)-dioxolane) and test properties via DSC (thermal stability) or enzyme inhibition assays .
Q. What advanced separation techniques are effective for purifying octamethyl-dioxolanes?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
